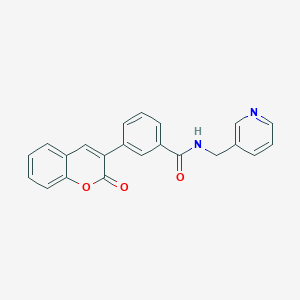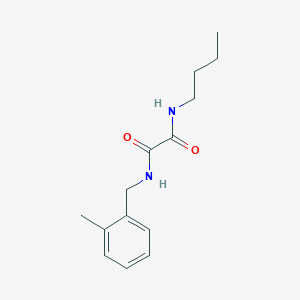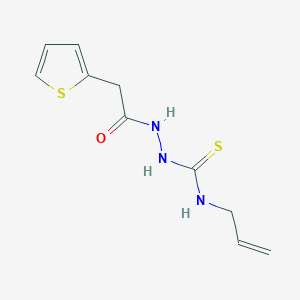![molecular formula C17H10Cl2F6N2O2 B4743239 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide](/img/structure/B4743239.png)
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide
Übersicht
Beschreibung
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two chloro and trifluoromethyl groups attached to a phenyl ring, which are linked by a propanediamide backbone. The molecular formula of this compound is C22H12Cl2F6N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient production with minimal waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or anilines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N2O2/c18-10-3-1-8(16(20,21)22)5-12(10)26-14(28)7-15(29)27-13-6-9(17(23,24)25)2-4-11(13)19/h1-6H,7H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSZQDGGPJIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4743168.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)pentanamide](/img/structure/B4743170.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4743174.png)
![N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4743182.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4743192.png)


![3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid](/img/structure/B4743217.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4743218.png)
![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B4743233.png)
![3-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4743234.png)

![N-(2-ethoxyphenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4743245.png)
